molecular formula C11H8FN3O2 B8155034 6-(3-Fluorophenyl)-3-nitropyridin-2-amine

6-(3-Fluorophenyl)-3-nitropyridin-2-amine

Cat. No.: B8155034
M. Wt: 233.20 g/mol
InChI Key: KKQMAYIFHCNQEL-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitropyridines This compound features a pyridine ring substituted with a nitro group at the third position and an amine group at the second position, along with a fluorophenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 2-aminopyridine to introduce the nitro group at the third position. This is followed by a coupling reaction with 3-fluorobenzene under suitable conditions to attach the fluorophenyl group at the sixth position. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion to 6-(3-Fluorophenyl)-3-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Fluorophenyl)-3-nitropyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-3-nitropyridin-2-amine
  • 6-(3-Bromophenyl)-3-nitropyridin-2-amine
  • 6-(3-Methylphenyl)-3-nitropyridin-2-amine

Uniqueness

6-(3-Fluorophenyl)-3-nitropyridin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. The fluorine atom can enhance metabolic stability and bioavailability, making this compound particularly interesting for pharmaceutical research.

Properties

IUPAC Name

6-(3-fluorophenyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-8-3-1-2-7(6-8)9-4-5-10(15(16)17)11(13)14-9/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMAYIFHCNQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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